molecular formula C20H25N3 B11576324 N-[4-(propan-2-yl)benzyl]-1-propyl-1H-benzimidazol-2-amine

N-[4-(propan-2-yl)benzyl]-1-propyl-1H-benzimidazol-2-amine

Cat. No.: B11576324
M. Wt: 307.4 g/mol
InChI Key: GCCNJGNSINPUEY-UHFFFAOYSA-N
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Description

N-[4-(propan-2-yl)benzyl]-1-propyl-1H-benzimidazol-2-amine is a synthetic organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a benzimidazole core with a propyl group at the 1-position and a benzyl group substituted with an isopropyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(propan-2-yl)benzyl]-1-propyl-1H-benzimidazol-2-amine typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The 1-position of the benzimidazole is alkylated using propyl halides in the presence of a base such as potassium carbonate.

    Benzylation: The 4-position of the benzimidazole is benzylated using 4-(propan-2-yl)benzyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzylic alcohols or ketones.

    Reduction: Reduction reactions can be performed on the nitro groups or other reducible functionalities present in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and potassium carbonate (K2CO3) are used for nucleophilic substitution reactions.

Major Products

    Oxidation: Benzylic alcohols, ketones, and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

N-[4-(propan-2-yl)benzyl]-1-propyl-1H-benzimidazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(propan-2-yl)benzyl]-1-propyl-1H-benzimidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(propan-2-yl)benzyl]-1-propyl-1H-benzimidazol-2-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives.

Properties

Molecular Formula

C20H25N3

Molecular Weight

307.4 g/mol

IUPAC Name

N-[(4-propan-2-ylphenyl)methyl]-1-propylbenzimidazol-2-amine

InChI

InChI=1S/C20H25N3/c1-4-13-23-19-8-6-5-7-18(19)22-20(23)21-14-16-9-11-17(12-10-16)15(2)3/h5-12,15H,4,13-14H2,1-3H3,(H,21,22)

InChI Key

GCCNJGNSINPUEY-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1NCC3=CC=C(C=C3)C(C)C

Origin of Product

United States

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